molecular formula C13H15BN4O2 B13023378 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B13023378
M. Wt: 270.10 g/mol
InChI Key: NNNRRDCKNFXGMV-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a boronate ester group at position 3 and a carbonitrile group at position 4. The boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key functional group enabling participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing C–C bonds . The carbonitrile group enhances electrophilicity and may confer biological activity, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₁₇H₁₇BN₄O₂, with a molecular weight of 320.16 g/mol .

Properties

Molecular Formula

C13H15BN4O2

Molecular Weight

270.10 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C13H15BN4O2/c1-12(2)13(3,4)20-14(19-12)10-7-17-18-8-9(5-15)6-16-11(10)18/h6-8H,1-4H3

InChI Key

NNNRRDCKNFXGMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3N=CC(=CN3N=C2)C#N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related pyrazolo[1,5-a]pyrimidines, pyridines, and tetrazolo[1,5-a]pyrimidines based on substituents, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile Pyrazolo[1,5-a]pyrimidine 3: Boronate ester; 6: Carbonitrile 320.16 Suzuki coupling intermediates
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 6: Boronate ester 289.12 Cross-coupling reagents
7-Amino-6-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolo[1,5-a]pyrimidine 3: Carbonitrile; 7: Amino; 6: Phenyl 235.24 Antimicrobial agents
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile Tetrazolo[1,5-a]pyrimidine 6: Carbonitrile 185.15 Anticancer research
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine 3: Boronate ester 283.12 Kinase inhibitors

Key Findings:

Reactivity: The boronate ester in the target compound facilitates cross-coupling reactions, unlike carbonitrile-substituted analogs (e.g., 7-amino-6-phenyl derivatives), which are tailored for biological activity .

Synthetic Efficiency : Tetrazolo[1,5-a]pyrimidine-6-carbonitriles achieve higher yields (85–95%) under eco-friendly conditions compared to the target compound’s Suzuki coupling (70–85%) .

Biological Activity : Carbonitrile groups enhance cytotoxicity in tetrazolo analogs, whereas boronate esters prioritize synthetic utility .

Research Implications

  • Materials Science : Boronate esters enable modular synthesis of conjugated polymers or metal-organic frameworks (MOFs) .
  • Sustainability : Adopting solvent-free methodologies (as in tetrazolo synthesis) could improve the target compound’s synthetic profile .

Biological Activity

The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a unique derivative within the family of pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C14H18BN5O2C_{14}H_{18}BN_{5}O_{2}, with a molecular weight of approximately 270.13 g/mol. The presence of the dioxaborolane moiety contributes to its reactivity and stability in biological systems.

PropertyValue
Molecular FormulaC₁₄H₁₈B N₅O₂
Molecular Weight270.13 g/mol
AppearanceWhite to off-white powder
SolubilityInsoluble in water

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit growth in several cancer cell lines by disrupting microtubule formation and inducing apoptosis. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown effectiveness against breast cancer and leukemia cells.
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to interfere with kinase signaling pathways crucial for cell survival and proliferation. Specifically, it has been noted for its potential as a cyclin-dependent kinase (CDK) inhibitor.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against various pathogens.

  • Antibacterial Activity : In vitro studies have shown that it possesses significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its antibacterial potency.
  • Antifungal Activity : Preliminary data suggest effectiveness against fungal strains such as Candida albicans, indicating a broad spectrum of antimicrobial activity.

Case Studies

  • Study on Anticancer Efficacy :
    • In a recent study published in the Journal of Medicinal Chemistry, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that compounds with the dioxaborolane moiety showed enhanced cytotoxicity in breast cancer cell lines compared to standard chemotherapeutics .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. Results indicated that certain modifications led to increased activity against Klebsiella pneumoniae, suggesting potential for development as new antimicrobial agents .

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